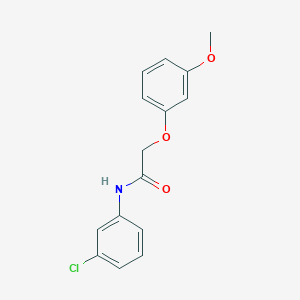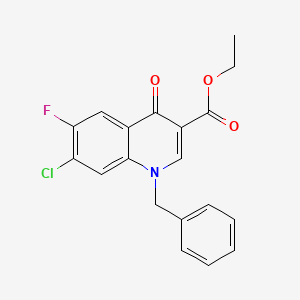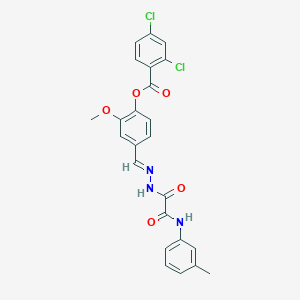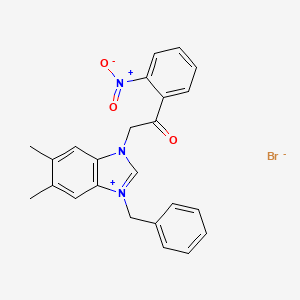![molecular formula C15H13F3N2O B11950494 N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of benzylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzylamine and 3-(trifluoromethyl)phenyl isocyanate.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to the modulation of biological pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-[3-(trifluoromethyl)phenyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
N-benzyl-N’-[3-(trifluoromethyl)phenyl]carbamate: Contains a carbamate group instead of urea.
N-benzyl-N’-[3-(trifluoromethyl)phenyl]amide: Features an amide group in place of urea.
Uniqueness
N-benzyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of a trifluoromethyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H13F3N2O |
|---|---|
Molecular Weight |
294.27 g/mol |
IUPAC Name |
1-benzyl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)12-7-4-8-13(9-12)20-14(21)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,19,20,21) |
InChI Key |
WZBDFFDQXOQUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)

![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)








![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)
